Ethyl 4-bromo-3-methylbenzoate
Overview
Description
Synthesis Analysis
Ethyl 4-bromo-3-methylbenzoate can be synthesized through several methods, involving bromination and esterification reactions. The optimization of reaction conditions, such as temperature, time, and reagent ratios, is crucial for achieving high yield and purity. Studies have explored different synthetic pathways, including reactions starting from bromoacetic ethyl ester, highlighting the efficiency of these methods in producing ethyl 4-bromo-3-methylbenzoate with high yield and purity under optimal conditions (Yin Dulin, 2007).
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-3-methylbenzoate has been characterized using various spectroscopic techniques, such as FT-IR, NMR (1H and 13C), and X-ray crystallography. These studies provide detailed information on the geometric parameters, electronic structure, and intramolecular interactions, contributing to a comprehensive understanding of its molecular conformation and stability (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 4-bromo-3-methylbenzoate participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions expand its utility in organic synthesis, enabling the construction of complex molecular architectures. The compound's reactivity is significantly influenced by the presence of the bromo and ester functional groups, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds (Chen Bing-he, 2008).
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds : It's used in the synthesis of various pharmacologically active benzo[b]thiophen derivatives. These derivatives are important in the development of new pharmaceuticals (Chapman et al., 1971).
Organic Synthesis : Ethyl 4-bromo-3-methylbenzoate is involved in the synthesis of complex organic compounds, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important intermediates in organic chemistry (Pokhodylo & Obushak, 2019).
Development of Hypoglycemic Agents : It's used in synthesizing key intermediates for preparing drugs like repaglinide, an oral hypoglycemic agent, showcasing its role in medicinal chemistry (Salman et al., 2002).
Catalyst-Free Chemical Reactions : The compound is used in catalyst-free P-C coupling reactions in the synthesis of phosphinoylbenzoic acids, an important process in green chemistry (Jablonkai & Keglevich, 2015).
Study of Structure-Property Relationships : It's used in studying the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids, helping in understanding the physical properties of these substances (Zherikova et al., 2016).
Chemical Characterization and Analysis : Its derivatives are characterized and analyzed using various techniques, which is crucial for the development of new compounds in chemistry (Haroon et al., 2019).
Antifungal and Antibacterial Applications : Some derivatives of Ethyl 4-bromo-3-methylbenzoate exhibit significant antifungal and antibacterial activities, which are important in the development of new pesticides and antimicrobial agents (Lehtonen et al., 1972).
Safety And Hazards
Safety information indicates that Ethyl 4-bromo-3-methylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
properties
IUPAC Name |
ethyl 4-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDAWLJINYIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617442 | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-methylbenzoate | |
CAS RN |
160313-69-9 | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160313-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-3-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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